[Bis(hydroperoxy)phosphoryl]acetic acid
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Overview
Description
[Bis(hydroperoxy)phosphoryl]acetic acid is an organophosphorus compound characterized by the presence of both hydroperoxy and phosphoryl functional groups attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(hydroperoxy)phosphoryl]acetic acid typically involves the reaction of acetic acid derivatives with phosphorylating agents in the presence of hydrogen peroxide. One common method includes the condensation of carbonyl compounds with hydrogen peroxide, catalyzed by either Brønsted or Lewis acids . Another approach involves the ozonolysis of enol ethers or geminally substituted alkenes in the presence of hydrogen peroxide .
Industrial Production Methods
scalable procedures for the synthesis of similar acyclic geminal bis-peroxides have been developed, which could potentially be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
[Bis(hydroperoxy)phosphoryl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy groups can participate in oxidation reactions, forming peroxides and other oxidized products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The hydroperoxy groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, acids (both Brønsted and Lewis), and reducing agents. Reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired transformation .
Major Products
Major products formed from reactions of this compound include various peroxides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[Bis(hydroperoxy)phosphoryl]acetic acid has several scientific research applications:
Chemistry: It is used as an initiator for radical polymerization and cross-linking in materials chemistry.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Industry: Used in the synthesis of various organic compounds and as a reagent in chemical transformations.
Mechanism of Action
The mechanism of action of [Bis(hydroperoxy)phosphoryl]acetic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its hydroperoxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules and other chemical transformations . The compound’s phosphoryl group also plays a role in its reactivity, facilitating phosphoryl transfer reactions .
Comparison with Similar Compounds
Similar Compounds
[Bis(benzyloxy)phosphoryl]acetic acid: Similar in structure but with benzyloxy groups instead of hydroperoxy groups.
Phosphinic acids: Compounds with similar phosphorus-containing functional groups but different overall structures.
Uniqueness
[Bis(hydroperoxy)phosphoryl]acetic acid is unique due to the presence of both hydroperoxy and phosphoryl groups, which confer distinct oxidative and phosphorylating properties. This dual functionality makes it particularly valuable in applications requiring both oxidative and phosphoryl transfer reactions .
Properties
CAS No. |
124886-24-4 |
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Molecular Formula |
C2H5O7P |
Molecular Weight |
172.03 g/mol |
IUPAC Name |
2-dihydroperoxyphosphorylacetic acid |
InChI |
InChI=1S/C2H5O7P/c3-2(4)1-10(7,8-5)9-6/h5-6H,1H2,(H,3,4) |
InChI Key |
XSUIDYWQGMSYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)P(=O)(OO)OO |
Origin of Product |
United States |
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